

# solubility of 4-tert-Butyl-2,6-dimethylphenol in common lab solvents

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## Compound of Interest

Compound Name: 4-tert-Butyl-2,6-dimethylphenol

Cat. No.: B188804

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## Technical Guide: Solubility of 4-tert-Butyl-2,6-dimethylphenol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-tert-Butyl-2,6-dimethylphenol** (also known as 6-tert-Butyl-2,4-xenol), a compound widely used as an antioxidant in fuels and as a pharmaceutical intermediate[1][2]. Understanding its solubility in common laboratory solvents is critical for its application in synthesis, formulation, and quality control.

## Core Physicochemical Properties

**4-tert-Butyl-2,6-dimethylphenol** is an alkylated phenol with a molecular formula of  $C_{12}H_{18}O$  and a molecular weight of 178.27 g/mol [3][4]. Its structure, featuring a hydroxyl group and bulky alkyl substituents (one tert-butyl and two methyl groups), dictates its solubility profile[3][5]. The hydroxyl group can participate in hydrogen bonding, while the large alkyl groups impart a significant hydrophobic character, making the molecule sterically hindered[3][5].

## Quantitative Solubility Data

The solubility of **4-tert-Butyl-2,6-dimethylphenol** is characterized by poor aqueous solubility and good solubility in many organic solvents. The available quantitative and qualitative data are summarized in the table below.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Reference
Water	H <sub>2</sub> O	0.12 g/L	20	[6]
Water	H <sub>2</sub> O	150 mg/L (does not mix well)	25	[7]
Methanol	CH <sub>3</sub> OH	Soluble	Not Specified	[7]
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Soluble	Not Specified	[7]
Toluene	C <sub>7</sub> H <sub>8</sub>	Soluble	Not Specified	[7]
Hydrocarbon Solvents	Various	Soluble in most	Not Specified	[7]
Chloroform	CHCl <sub>3</sub>	Generally Soluble	Not Specified	[5]

Note: Many sources describe the compound as "insoluble in water" in a qualitative sense[8][9][10]. The quantitative data indicates very low solubility.

## Factors Influencing Solubility

The solubility of **4-tert-Butyl-2,6-dimethylphenol** is a balance between its polar and non-polar characteristics.

- **Hydroxyl Group:** The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvents like alcohols, which enhances solubility[5].
- **Alkyl Groups:** The presence of the bulky tert-butyl group and two methyl groups creates a large, non-polar, lipophilic region on the molecule[3][5]. This steric hindrance and hydrophobicity are the primary reasons for its low solubility in water and high solubility in non-polar solvents like toluene and other hydrocarbons[5][7]. The high predicted octanol-water partition coefficient (LogP) reflects this lipophilic nature[3].

Caption: Logical relationship between molecular structure and solubility.

# General Experimental Protocol for Solubility Determination

While specific experimental details from the cited literature are not available, a standard and widely accepted method for determining the solubility of a solid compound like **4-tert-Butyl-2,6-dimethylphenol** is the isothermal shake-flask method.

Objective: To determine the saturation solubility of **4-tert-Butyl-2,6-dimethylphenol** in a given solvent at a constant temperature.

Materials and Equipment:

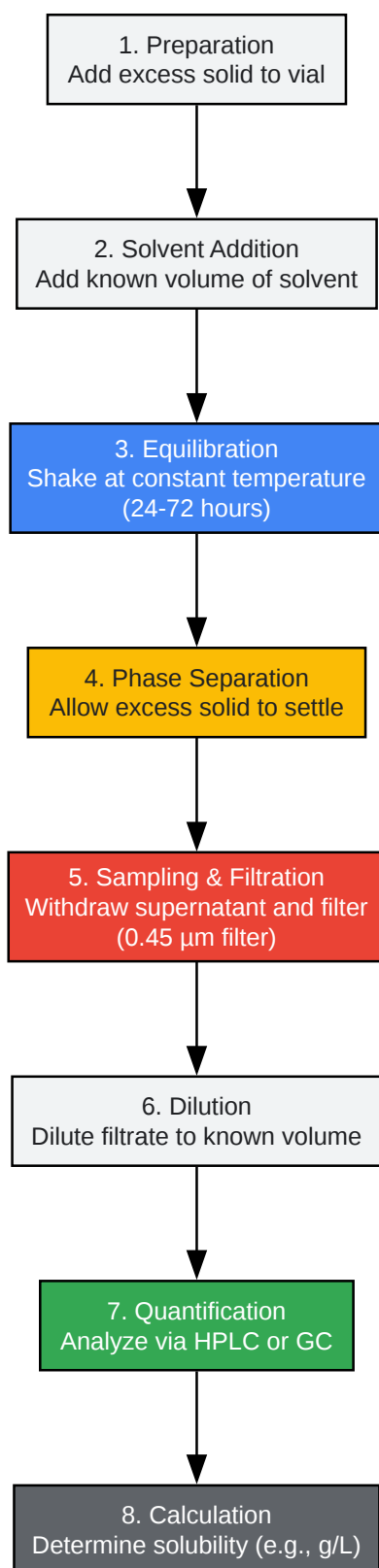
- **4-tert-Butyl-2,6-dimethylphenol** (high purity)
- Selected solvents (e.g., water, ethanol, hexane)
- Analytical balance
- Thermostatically controlled shaker bath or incubator
- Screw-cap vials or flasks
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE or appropriate material)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

- Preparation: Add an excess amount of solid **4-tert-Butyl-2,6-dimethylphenol** to a series of vials, ensuring enough solid is present to achieve saturation and leave undissolved material.
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
- Equilibration: Place the sealed vials in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium

is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
- **Sampling:** Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.
- **Dilution:** Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of **4-tert-Butyl-2,6-dimethylphenol**.
- **Calculation:** Calculate the original solubility by taking the measured concentration and the dilution factor into account. The result is typically expressed in units of g/L or mg/mL.



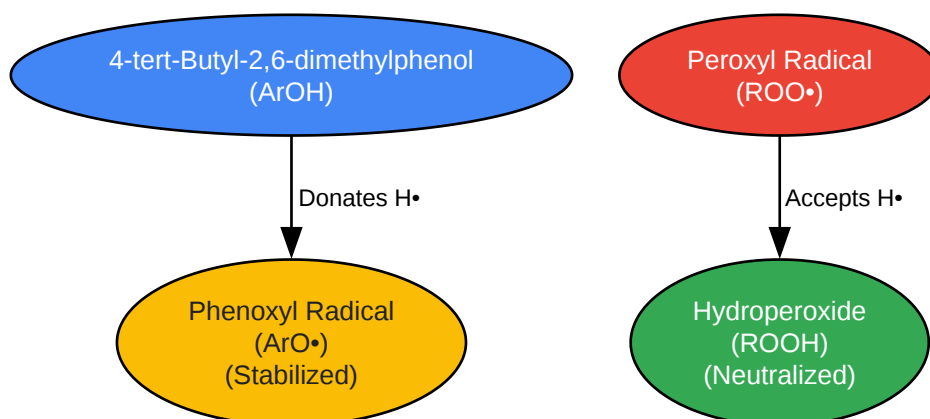
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Caption: Experimental workflow for the shake-flask solubility method.

## Application in Research and Development

The solubility data is crucial for several applications:

- **Drug Development:** As a pharmaceutical intermediate, its solubility dictates the choice of solvents for reaction media, purification (e.g., recrystallization), and formulation. The synthesis of active pharmaceutical ingredients often involves complex organic transformations where this compound is a key building block.
- **Antioxidant Formulations:** When used as an antioxidant in products like aviation fuel or plastics, it must be soluble in the host material to be effective[1][5]. Its primary antioxidant function proceeds via a Hydrogen Atom Transfer (HAT) mechanism to neutralize peroxy radicals[3].



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Caption: Simplified antioxidant mechanism (Hydrogen Atom Transfer).

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## References

- 1. nbino.com [nbino.com]

- 2. 2,4-Dimethyl-6-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. 4-tert-Butyl-2,6-dimethylphenol | 879-97-0 | Benchchem [benchchem.com]
- 4. 6-tert-Butyl-2,4-dimethylphenol [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2,4-Dimethyl-6-tert-butylphenol | C<sub>12</sub>H<sub>18</sub>O | CID 15884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2-tert-Butyl-4,6-dimethylphenol | 1879-09-0 [chemicalbook.com]
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